molecular formula C17H12ClF2NO3S B1425168 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one CAS No. 1326863-28-8

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one

Cat. No.: B1425168
CAS No.: 1326863-28-8
M. Wt: 383.8 g/mol
InChI Key: WKIZGXNUVOJYNT-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorobenzenesulfonyl group, an ethyl group, and two fluorine atoms. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The quinoline intermediate is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and reduction: The quinoline core can undergo oxidation to form quinoline N-oxide derivatives or reduction to form tetrahydroquinoline derivatives.

    Electrophilic aromatic substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (amines, alcohols), bases (triethylamine), solvents (dichloromethane).

    Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).

    Reduction: Reducing agents (sodium borohydride), solvents (ethanol).

    Electrophilic aromatic substitution: Electrophiles (nitric acid, bromine), solvents (acetic acid).

Major Products

    Sulfonamide derivatives: Formed from substitution reactions with amines.

    Sulfonate esters: Formed from substitution reactions with alcohols.

    Quinoline N-oxide derivatives: Formed from oxidation reactions.

    Tetrahydroquinoline derivatives: Formed from reduction reactions.

Scientific Research Applications

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.

    Materials science: The unique structural features of this compound make it of interest in the development of novel materials with specific electronic or optical properties.

    Biological research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms can enhance the binding affinity of the compound to its target by forming additional hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    1-Ethyl-6,7-difluoroquinolin-4-one: A structurally similar compound lacking the sulfonyl group.

    6,7-Difluoroquinoline: A simpler quinoline derivative with similar fluorine substitution.

Uniqueness

3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to the combination of its structural features, including the quinoline core, sulfonyl group, ethyl group, and fluorine atoms. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2NO3S/c1-2-21-9-16(25(23,24)11-5-3-4-10(18)6-11)17(22)12-7-13(19)14(20)8-15(12)21/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIZGXNUVOJYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Reactant of Route 2
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Reactant of Route 3
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Reactant of Route 4
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Reactant of Route 5
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Reactant of Route 6
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one

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